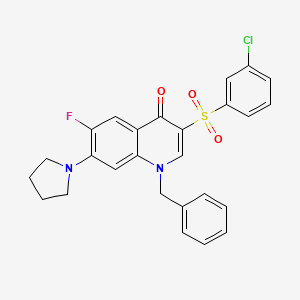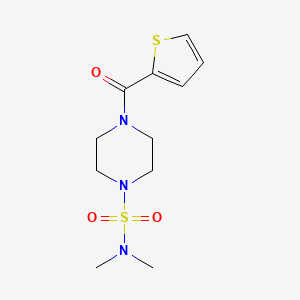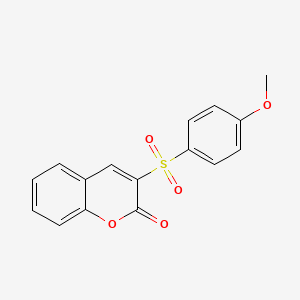
(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C5H6BrClN2O2S and a molecular weight of 273.54 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a methanesulfonyl chloride group attached to a pyrazole ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with methanesulfonyl chloride. The reaction is carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The methanesulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Hydrolysis: Hydrolysis reactions are typically carried out in aqueous acidic or basic conditions.
Major Products:
Substitution Reactions: The major products are substituted pyrazoles.
Coupling Reactions: The major products are biaryl compounds.
Hydrolysis: The major product is the corresponding sulfonic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a precursor in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It is also used in the development of enzyme inhibitors and other bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of dyes, pigments, and other functional materials .
Wirkmechanismus
The mechanism of action of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride involves its reactivity with nucleophiles. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function . This reactivity is exploited in the development of enzyme inhibitors and other bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
4-bromo-1-methyl-1H-pyrazole: This compound lacks the methanesulfonyl chloride group and is used as a building block in organic synthesis.
4-bromo-1H-pyrazole: This compound lacks both the methyl and methanesulfonyl chloride groups and is used in the synthesis of various heterocyclic compounds.
1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride: This compound lacks the bromine atom and is used in similar applications as (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride.
Uniqueness: The presence of the bromine atom, methyl group, and methanesulfonyl chloride group in this compound makes it a versatile compound with unique reactivity and applications. Its ability to undergo various chemical reactions and its use in the synthesis of bioactive molecules highlight its importance in scientific research and industry .
Eigenschaften
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O2S/c1-9-2-4(6)5(8-9)3-12(7,10)11/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBASGDSRXUCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CS(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2672930.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2672932.png)


![4-Ethynyl-2-oxabicyclo[2.2.2]octane](/img/structure/B2672937.png)
![3,4-dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2672939.png)

![N-cyclopentyl-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2672941.png)


